2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound “2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” is a derivative of imidazole . It has a molecular formula of C23H18FN3OS and an average mass of 403.472 Da .
Synthesis Analysis
Imidazole derivatives have been synthesized using various methods . For instance, 4,5-diphenyl-1H-imidazoles can be synthesized by reacting compounds with benzil and ammonium acetate in glacial acetic acid under reflux conditions .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They have been used as synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
- Researchers have investigated the antibacterial properties of this compound. It has been tested against common bacterial strains such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. Comparisons with reference drugs like Ofloxacin provide insights into its efficacy .
- The compound’s potential as a dual-functional probe for metal ion detection has been explored. It has been studied using both UV-visible spectroscopy and fluorescence spectroscopy to assess its sensitivity towards different metal ions .
- Derivatives of imidazole, including this compound, exhibit diverse biological activities. These include antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant effects. Researchers continue to explore its pharmacological potential .
- Given its structural similarity to histidine, this compound may interact with histidine-containing proteins. Additionally, its resemblance to DNA bases suggests possible interactions with DNA structures .
- Scientists have developed various synthetic routes to access this compound and its derivatives. These synthetic strategies contribute to drug development efforts, especially in the context of antimicrobial resistance (AMR) .
Antibacterial Activity
Metal Ion Sensing
Biological Activity
Histidine and DNA Interactions
Synthetic Routes and Drug Development
Future Directions
The future directions for “2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . More research is needed to fully understand their mechanisms of action and to optimize their synthesis processes .
properties
IUPAC Name |
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3OS/c24-18-11-13-19(14-12-18)25-20(28)15-29-23-21(16-7-3-1-4-8-16)26-22(27-23)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREQOJWQZHJISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
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